molecular formula C12H20O3 B1345552 Dihydrojasmonic acid CAS No. 3572-64-3

Dihydrojasmonic acid

Cat. No.: B1345552
CAS No.: 3572-64-3
M. Wt: 212.28 g/mol
InChI Key: PQEYTAGBXNEUQL-UHFFFAOYSA-N
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Description

Dihydrojasmonic acid is an organic compound that belongs to the family of jasmonates, which are lipid-derived signaling molecules. It is a plant growth regulator and has been identified as a key player in various physiological processes in plants, including growth, development, and stress responses . This compound is structurally similar to jasmonic acid but differs by the reduction of the double bond in the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrojasmonic acid typically involves the reduction of jasmonic acid. One common method is the catalytic hydrogenation of jasmonic acid using a palladium catalyst under hydrogen gas . This process selectively reduces the double bond in the cyclopentane ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as liquid chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dihydrojasmonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Dihydrojasmonic acid has a wide range of applications in scientific research:

Mechanism of Action

Dihydrojasmonic acid exerts its effects through the jasmonate signaling pathway. It binds to the jasmonate receptor complex, which consists of the COI1 protein and JAZ repressor proteins. This binding leads to the degradation of JAZ proteins, releasing transcription factors that activate the expression of jasmonate-responsive genes. These genes are involved in various physiological processes, including defense responses, growth regulation, and secondary metabolism .

Comparison with Similar Compounds

    Jasmonic Acid: The parent compound of dihydrojasmonic acid, involved in similar signaling pathways but with a double bond in the cyclopentane ring.

    Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and industry for its volatile properties.

    12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early signaling events.

Uniqueness: this compound is unique due to its reduced cyclopentane ring, which affects its biological activity and stability. It has distinct signaling properties compared to jasmonic acid and its derivatives, making it a valuable tool for studying specific aspects of jasmonate signaling and plant physiology .

Properties

IUPAC Name

2-(3-oxo-2-pentylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYTAGBXNEUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883989
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-64-3, 98674-52-3
Record name (±)-9,10-Dihydrojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2-pentylcyclopentaneacetic acid
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Record name Dihydrojasmonic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A mixture of 2.5 g (11.9 mmol) jasmonic acid (i.e. 2-(3-oxo-2-(2-pentenyl)cyclopentyl)acetic acid) and Pd/C (0.5 g) in THF (50 mL) was hydrogenated at room temperature for 4 h. The reaction mixture was filtered and the filtrate was concentrated to give 2-(3-oxo-2-(pentanyl)cyclopentyl)acetic acid (2.5 g, 100%) as yellow oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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